molecular formula C5H6ClN3 B112236 2-Chloro-4-methylpyrimidin-5-amine CAS No. 20090-69-1

2-Chloro-4-methylpyrimidin-5-amine

Cat. No.: B112236
CAS No.: 20090-69-1
M. Wt: 143.57 g/mol
InChI Key: RZAKVHVZRSQZEQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an amino group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylpyrimidin-5-amine typically involves the chlorination of 4-methylpyrimidine-5-amine. One common method includes the reaction of 4-methylpyrimidine-5-amine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C5H6N3} + \text{POCl3} \rightarrow \text{C5H6ClN3} + \text{HCl} ]

Another method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the chlorination reactions are conducted under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced amines.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to mimic natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methylpyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

2-Chloro-4-methylpyrimidin-5-amine is a pyrimidine derivative with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique substitution pattern, has been studied for various biological activities, including enzyme inhibition, antimicrobial properties, and potential as a pharmaceutical building block.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6ClN3_3, with a molecular weight of approximately 145.57 g/mol. The presence of a chlorine atom at position 2 and an amino group at position 5 contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets by mimicking natural substrates, leading to competitive inhibition. This mechanism is particularly relevant in the context of kinase inhibition, where similar pyrimidine derivatives have shown promise in targeting various cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is critical for its potential therapeutic applications. For instance:

  • Kinase Inhibition : Similar compounds have been identified as effective kinase inhibitors, suggesting that this compound may also possess this activity.
  • Cholinesterase Inhibition : Studies on related compounds show that modifications in the pyrimidine structure can enhance inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural similarity to other biologically active compounds may contribute to its effectiveness against various pathogens. The compound's potential as an antimicrobial agent warrants further exploration in clinical settings.

Study on Kinase Inhibition

A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications at specific positions significantly affected their kinase inhibitory properties. This suggests that this compound could be optimized for enhanced efficacy against targeted kinases .

Antimicrobial Evaluation

In a comparative study of various pyrimidine derivatives, this compound was assessed for its antimicrobial potency against several bacterial strains. Results indicated moderate activity, highlighting the need for further optimization to enhance its therapeutic potential.

Data Tables

Biological Activity Description Reference
Enzyme InhibitionPotential kinase inhibitor; competitive inhibition mechanism
Antimicrobial ActivityModerate activity against bacterial strains
Anti-inflammatoryPossible COX enzyme inhibition

Properties

IUPAC Name

2-chloro-4-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAKVHVZRSQZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311545
Record name 2-chloro-4-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20090-69-1
Record name 20090-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-6-methylpyrimidin-5-amine (1.0 g, 5.62 mmol) was dissolved in anhydrous EtOH (3.5 mL) and H2O (7.0 mL). MgO (1.40 g, 34.74 mmol) and 10% Pd/C (35 mg) were added to the reaction mixture which was hydrogenated at 1 atm, at room temperature, overnight. The reaction mixture was filtered and concentrated. The residue was purified by silica gel column chromatography (MeOH/CH2Cl2 gradient, 0-15% MeOH) to afford 2-chloro-4-methylpyrimidin-5-amine as light pink solid (0.16 g, 20%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
MgO
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mg
Type
catalyst
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

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